molecular formula C19H14N2O2 B5740600 Methanone, [5-(1-methyl-1H-benzimidazol-2-yl)-2-furanyl]phenyl- CAS No. 64480-91-7

Methanone, [5-(1-methyl-1H-benzimidazol-2-yl)-2-furanyl]phenyl-

Cat. No.: B5740600
CAS No.: 64480-91-7
M. Wt: 302.3 g/mol
InChI Key: TZBZNARKBGKUTJ-UHFFFAOYSA-N
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Description

Methanone, [5-(1-methyl-1H-benzimidazol-2-yl)-2-furanyl]phenyl- is a complex organic compound that features a benzimidazole moiety fused with a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanone, [5-(1-methyl-1H-benzimidazol-2-yl)-2-furanyl]phenyl- typically involves the condensation of an aromatic aldehyde with o-phenylenediamine to form the benzimidazole coreThe reaction conditions often require the use of solvents such as dimethylformamide and catalysts like sulfur to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the reaction conditions required for optimal production.

Chemical Reactions Analysis

Types of Reactions

Methanone, [5-(1-methyl-1H-benzimidazol-2-yl)-2-furanyl]phenyl- undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones, often using oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, typically employing reagents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace leaving groups in the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

Methanone, [5-(1-methyl-1H-benzimidazol-2-yl)-2-furanyl]phenyl- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which Methanone, [5-(1-methyl-1H-benzimidazol-2-yl)-2-furanyl]phenyl- exerts its effects involves its interaction with various molecular targets. In biological systems, it can bind to enzymes and receptors, disrupting normal cellular functions. The benzimidazole moiety is known to interact with DNA, potentially leading to the inhibition of DNA replication and transcription .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methanone, [5-(1-methyl-1H-benzimidazol-2-yl)-2-furanyl]phenyl- stands out due to its combined structural features of benzimidazole and furan, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

[5-(1-methylbenzimidazol-2-yl)furan-2-yl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2O2/c1-21-15-10-6-5-9-14(15)20-19(21)17-12-11-16(23-17)18(22)13-7-3-2-4-8-13/h2-12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZBZNARKBGKUTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1C3=CC=C(O3)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80357988
Record name Methanone, [5-(1-methyl-1H-benzimidazol-2-yl)-2-furanyl]phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80357988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64480-91-7
Record name Methanone, [5-(1-methyl-1H-benzimidazol-2-yl)-2-furanyl]phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80357988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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